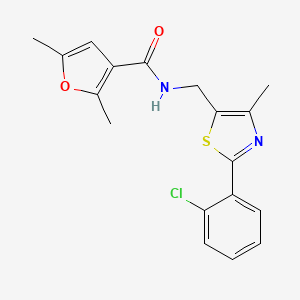

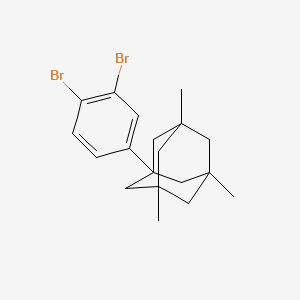

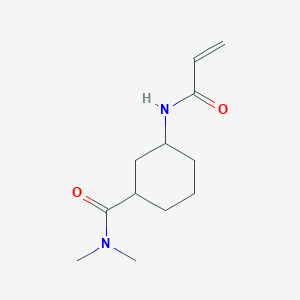

![molecular formula C13H10N6O B2994729 1-(4-Methylbenzyl)-4-oxo-1,4-dihydro[1,2,4]triazolo[5,1-c][1,2,4]triazine-3-carbonitrile CAS No. 1707587-06-1](/img/structure/B2994729.png)

1-(4-Methylbenzyl)-4-oxo-1,4-dihydro[1,2,4]triazolo[5,1-c][1,2,4]triazine-3-carbonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Triazolo-triazine derivatives are unique heterocyclic compounds present in an array of pharmaceuticals and biologically important compounds used in drug-discovery studies against various diseases . They have been shown to have widespread potential pharmaceutical activity including antibacterial, antifungal, anti-inflammatory, antioxidant, analgesic, and anticancer activities .

Synthesis Analysis

The synthesis of triazolo-triazine derivatives often involves the use of monosubstituted tetrazine or tetrazine-based fused rings as starting materials . Various functional groups such as –NO2, –NHNO2, –ONO2, –N3, and –NH2 are introduced into the molecular scaffold to modify the energetic properties of the entire molecule .Molecular Structure Analysis

The molecular structure of triazolo-triazine derivatives is characterized by a fused triazole and triazine moiety . The various 1,2,4-triazole products due to having N–C–S linkage in the skeleton have been introduced as an antimicrobial agent and various medicines .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of triazolo-triazine derivatives are complex and involve multiple steps . The introduction of various functional groups modifies the energetic properties of the entire molecule .Physical And Chemical Properties Analysis

Triazolo-triazine derivatives exhibit positive energy content and densities subject to fused triazole and triazine framework and various functional groups . They also show excellent insensitivity toward external stimuli and very good calculated detonation performance .Scientific Research Applications

Explosive Material Synthesis

The compound has been studied for its potential in creating new insensitive high explosives. Snyder et al. (2017) explored a triazolotriazine carbonitrile that, through a series of reactions including diazotization and cyclization, led to a tetrazolyl triazolotriazine. This compound exhibited high density, thermal stability, and insensitivity to impact, friction, and electrical discharge, making it a candidate for replacing traditional explosives like TATB (Snyder et al., 2017).

Antimicrobial Activity

Several studies have been conducted on the antimicrobial activities of derivatives of this compound. Bektaş et al. (2007) synthesized novel 1,2,4-triazole derivatives, showing good to moderate activities against various microorganisms (Bektaş et al., 2007). Similarly, Suresh et al. (2016) developed new thiazolo-triazolopyridine-carbonitrile derivatives, which exhibited significant antibacterial and antifungal activity (Suresh et al., 2016).

Inhibitory Activity against CYP1A1

El Massry et al. (2012) synthesized novel fused 1,2,4-triazine derivatives to study their inhibitory activities on CYP1A1, aiming to evaluate their potential as anticancer drugs. The study found that certain compounds exhibited high inhibitory effects, indicating potential therapeutic applications (El Massry et al., 2012).

Fluorescent Properties

Rangnekar and Rajadhyaksha (1986) explored the synthesis of oxazolo-pyrido-benzimidazole derivatives, including the study of their fluorescent properties. Some compounds were evaluated for use as fluorescent whitening agents for polyester fibers, showcasing the versatility of triazine derivatives in material science applications (Rangnekar & Rajadhyaksha, 1986).

Mechanism of Action

Target of Action

Compounds with similar structures, such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, have been found to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory activities . These activities suggest that the compound may interact with a variety of biological targets.

Mode of Action

Similar compounds have been found to interact with their targets through specific interactions facilitated by their ability to accept and donate hydrogen bonds . This allows them to form specific interactions with different target receptors .

Biochemical Pathways

Compounds with similar structures have been found to exhibit a wide range of pharmacological activities, suggesting that they may affect multiple biochemical pathways .

Pharmacokinetics

In silico pharmacokinetic studies have been conducted on similar compounds, such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines . These studies can provide insights into the compound’s absorption, distribution, metabolism, and excretion, as well as its bioavailability.

Result of Action

Similar compounds have been found to exhibit a wide range of pharmacological activities, suggesting that they may have diverse molecular and cellular effects .

Future Directions

The biological importance of 1,2,4-triazole has led to the design of many methods for the synthesis of this scaffold that exhibits biological activity . Future research could focus on finding new and efficient methodologies for accessing new 1,2,4-triazole-containing scaffolds which would be very useful for the discovery of new drug candidates .

properties

IUPAC Name |

1-[(4-methylphenyl)methyl]-4-oxo-[1,2,4]triazolo[5,1-c][1,2,4]triazine-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N6O/c1-9-2-4-10(5-3-9)7-18-13-15-8-16-19(13)12(20)11(6-14)17-18/h2-5,8H,7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KENCJRQPZTWSAA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CN2C3=NC=NN3C(=O)C(=N2)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

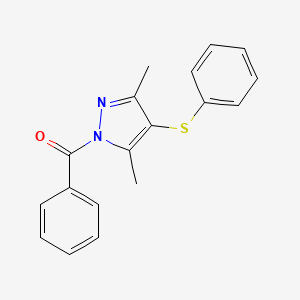

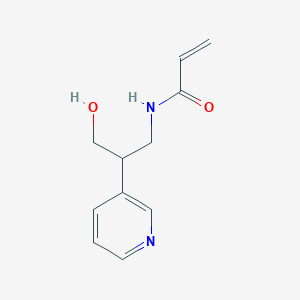

![2,3-dimethoxy-N-(6-(methylthio)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2994646.png)

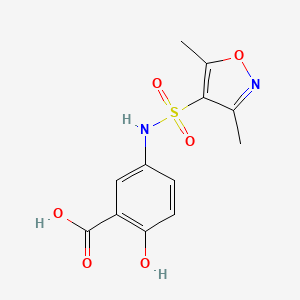

![Methyl 3-[2-nitro-4-(trifluoromethyl)anilino]propanoate](/img/structure/B2994650.png)

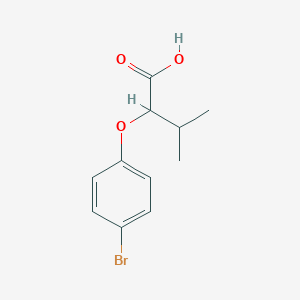

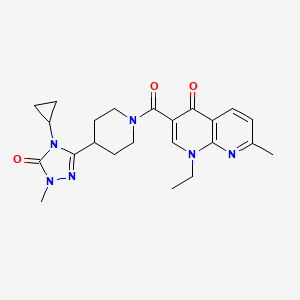

![N-(1-methyl-6-oxo-4-(thiophen-2-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)furan-2-carboxamide](/img/structure/B2994651.png)

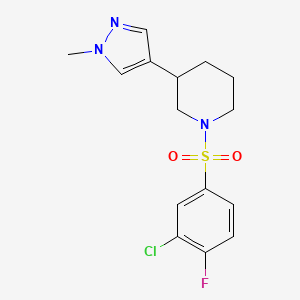

![2-{[1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)piperidin-4-yl]methoxy}-3-methylpyridine](/img/structure/B2994658.png)

![3-[6-[4-(3-Chlorophenyl)piperazin-1-yl]-6-oxohexyl]-1,2,3-benzotriazin-4-one](/img/structure/B2994663.png)